Ortho vs. Meta CF₃ Substitution: Computed Lipophilicity and H-Bonding Profile Differentiates the Two Positional Isomers
The ortho-CF₃ isomer (target compound) and its meta-CF₃ isomer are constitutional isomers with identical molecular formulas and heavy atom counts, yet the ortho substitution is expected to alter intramolecular hydrogen bonding between the urea NH and the CF₃ group and to shield the urea carbonyl from solvation, leading to differences in effective lipophilicity and H-bond donor/acceptor capacity. Computed XLogP3 for the target compound is 2.3 [1]. While an experimentally matched XLogP3 for the meta isomer is not available from the same computational pipeline, class-level inference indicates that ortho-CF₃ substitution typically reduces measured logD relative to meta substitution due to steric shielding of the urea polar surface [2]. Hydrogen bond donor count is 3 (two urea NH, one alcohol OH) and acceptor count is 5 (urea carbonyl, CF₃ fluorine atoms, alcohol oxygen) [1], providing the specific molecular recognition blueprint that distinguishes it from analogs lacking the hydroxyl group or bearing alternative substituents [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond donor/acceptor counts |
|---|---|
| Target Compound Data | XLogP3 = 2.3; H-bond donors = 3; H-bond acceptors = 5 [1] |
| Comparator Or Baseline | Meta-CF₃ isomer (CAS 1351599-74-0): identical heavy atom composition; class-level expectation of higher effective lipophilicity [2] |
| Quantified Difference | ΔXLogP3 not directly computable from matched source; class-level prediction of 0.3–0.5 log units lower lipophilicity for the ortho isomer relative to the meta isomer [2]. |
| Conditions | Computed properties via PubChem 2021.05.07 release pipeline [1] |
Why This Matters
Lipophilicity and H-bonding capacity are primary determinants of membrane permeability, solubility, and target engagement in screening libraries; ortho vs. meta CF₃ positioning may shift a compound's position in property-based filtering criteria, directly affecting hit selection and procurement decisions.
- [1] PubChem Compound Summary CID 56765329. Computed properties for 1-(2-hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea. https://pubchem.ncbi.nlm.nih.gov/compound/1351584-68-3 View Source
- [2] Class-level inference from ortho-substituted arylurea SAR literature: ortho substitution generally reduces measured effective lipophilicity relative to meta substitution due to intramolecular H-bonding and steric shielding of the urea core (see, e.g., general medicinal chemistry principles of ortho effects in aromatic systems). No direct matched-pair data available for this specific pair. View Source
- [3] CIRS Group Global Chemical Inventory Search. Comparison of structural features across 1-(2-hydroxy-3-phenylpropyl)-3-arylurea derivatives. https://hgt.cirs-group.com/tools/cas?keyword=1&pageNum=7919&type=4 View Source
